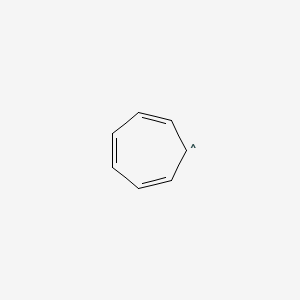
Cycloheptatrienyl radical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The cycloheptatrienyl radical, also known as the tropyl radical, is an organic compound with the molecular formula C₇H₇. It is a resonance-stabilized radical derived from cycloheptatriene. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The cycloheptatrienyl radical can be synthesized through several methods. One common approach involves the pyrolysis of cycloheptatriene or norbornadiene in the presence of a carrier gas such as helium or neon. This process typically occurs in a flash-pyrolysis micro-reactor at temperatures starting from 1100 K . Another method involves the use of vacuum ultraviolet photoionization mass spectrometry to detect and identify the pyrolysis products .
Industrial Production Methods: While industrial-scale production methods for the this compound are not well-documented, the laboratory-scale synthesis methods mentioned above provide a foundation for potential industrial applications. The stability and reactivity of the radical under various conditions are crucial factors in scaling up the production process.
化学反応の分析
Types of Reactions: The cycloheptatrienyl radical undergoes various types of chemical reactions, including:
Oxidation: The radical can react with oxygen to form cycloheptatrienyl oxide.
Reduction: It can be reduced to cycloheptatriene under specific conditions.
Substitution: The radical can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogens or other substituting agents.
Major Products:
Oxidation: Cycloheptatrienyl oxide.
Reduction: Cycloheptatriene.
Substitution: Various substituted cycloheptatrienyl derivatives.
科学的研究の応用
The cycloheptatrienyl radical has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of radical chemistry.
Medicine: The radical’s unique reactivity makes it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The cycloheptatrienyl radical exerts its effects through various mechanisms, primarily involving the polarization of C-H bonds. The radical’s resonance stabilization allows it to participate in a wide range of chemical reactions, making it a versatile intermediate. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .
類似化合物との比較
Cyclopentadienyl Radical: Another resonance-stabilized radical with a five-membered ring structure.
Benzyl Radical: A resonance-stabilized radical derived from toluene.
Vinylcyclopentadienyl Radical: A derivative of cyclopentadiene with a vinyl group.
Uniqueness: The cycloheptatrienyl radical is unique due to its seven-membered ring structure, which provides distinct resonance stabilization compared to other radicals. This unique structure allows it to participate in specific reactions that other radicals may not undergo .
特性
CAS番号 |
3551-27-7 |
|---|---|
分子式 |
C7H7 |
分子量 |
91.13 g/mol |
InChI |
InChI=1S/C7H7/c1-2-4-6-7-5-3-1/h1-7H |
InChIキー |
WIQYRPSOJMHAHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C[CH]C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


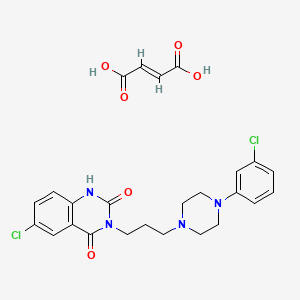
![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)
![methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14152409.png)
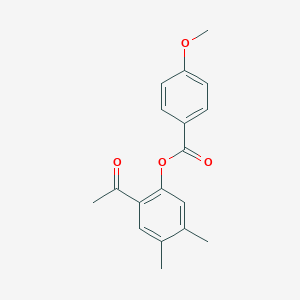
![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14152427.png)
![1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)](/img/structure/B14152440.png)
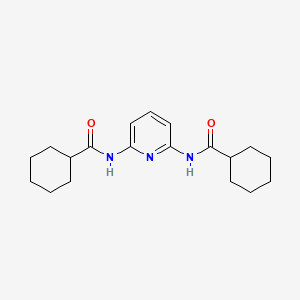
![N-[2-oxo-2-[2-(3-pyridinylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide](/img/structure/B14152449.png)
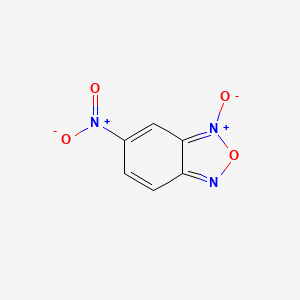
![8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline](/img/structure/B14152466.png)
![5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione](/img/structure/B14152472.png)
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)
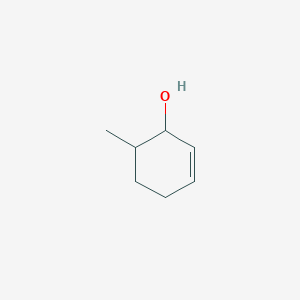
![2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine](/img/structure/B14152495.png)
